molecular formula C6H6BrN3O B12294808 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B12294808
M. Wt: 216.04 g/mol
InChI Key: AQNVNERGMIGLDV-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrazine core with a bromine atom at the 2-position and a ketone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3-aminopyrazine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ketone group at the 4-position can be reduced to an alcohol or oxidized to a carboxylic acid derivative.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base or catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 2-amino or 2-thio derivatives.

    Oxidation Products: Oxidation of the ketone group can yield carboxylic acid derivatives.

    Reduction Products: Reduction of the ketone group results in the corresponding alcohol.

Scientific Research Applications

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-one: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the bromine atom and the ketone group, resulting in different reactivity and applications.

Uniqueness

2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the presence of both the bromine atom and the ketone group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h3H,1-2H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNVNERGMIGLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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